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Compound of Interest

Compound Name: (4-ethynylphenyl)methanol

Cat. No.: B084771

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-
ethynylphenyl)methanol, a versatile building block in pharmaceutical and materials science
research. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR)
spectral data, detailed experimental protocols for their acquisition, and a structural
representation to aid researchers and scientists in its application.

Introduction

(4-ethynylphenyl)methanol, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic
compound featuring both a reactive terminal alkyne and a primary alcohol functional group.
This unique combination makes it a valuable precursor in a variety of chemical transformations,
including Sonogashira coupling, click chemistry, and esterification reactions. Accurate and
detailed spectral data are crucial for its unambiguous identification and for monitoring its
reactivity in synthetic applications. This guide presents a consolidated resource for the NMR
and IR spectroscopic characterization of this important molecule.

Molecular Structure and Key Spectroscopic
Correlations

The structure of (4-ethynylphenyl)methanol, with its key functional groups, is presented
below. The diagram also illustrates the expected correlations between the molecular structure
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and its spectroscopic signatures.

Caption: Molecular structure of (4-ethynylphenyl)methanol with key functional groups
highlighted.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the *H NMR, 3C NMR, and IR
spectra of (4-ethynylphenyl)methanol.

H NMR Spectral Data
Chemical Shift (9,
ppm)

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available

1C NMR Spectral Data

Chemical Shift (6, ppm) Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Note:Specific experimental spectral data for (4-ethynylphenyl)methanol, including peak lists
with chemical shifts, coupling constants, and precise absorption frequencies, were not readily
available in the public domain at the time of this guide's compilation. The tables above are
placeholders to be populated with experimentally determined values.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR
spectra of (4-ethynylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation
o Weigh approximately 10-20 mg of (4-ethynylphenyl)methanol into a clean, dry vial.

¢ Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDClIs, or dimethyl sulfoxide-de, DMSO-de).

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
o Cap the NMR tube securely.

4.1.2. Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e H NMR:

o Nucleus: tH

[¢]

Solvent: CDCIs (referenced to residual CHCIs at 7.26 ppm) or DMSO-de (referenced to
residual DMSO at 2.50 ppm).

Number of Scans: 16-32

[¢]

o

Relaxation Delay: 1-2 seconds

[e]

Pulse Angle: 30-45 degrees
e 13C NMR:
o Nucleus: 13C

o Solvent: CDCIs (referenced to the center of the triplet at 77.16 ppm) or DMSO-de
(referenced to the center of the septet at 39.52 ppm).

o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds

o Technique: Proton-decoupled.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (FTIR, Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent
(e.g., isopropanol or acetone) and allowing it to dry completely.

e Place a small amount of solid (4-ethynylphenyl)methanol directly onto the center of the
ATR crystal.

o Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with
the crystal.
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4.2.2. Sample Preparation (FTIR, KBr Pellet)

e Grind a small amount (1-2 mg) of (4-ethynylphenyl)methanol with approximately 100-200
mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
4.2.3. Sample Preparation (FTIR, Melt on a Salt Plate)

o Gently warm a small sample of (4-ethynylphenyl)methanol on a KBr or NaCl salt plate until
it melts to form a thin film.

e Place a second salt plate on top to create a capillary film.

4.2.4. Data Acquisition

Instrument: A Fourier-transform infrared (FTIR) spectrometer.
» Mode: Transmittance or Absorbance.

e Spectral Range: Typically 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty ATR crystal or the KBr pellet holder
should be collected prior to sample analysis and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized batch of (4-ethynylphenyl)methanol.
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Spectroscopic Analysis Workflow for (4-ethynylphenyl)methanol
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of (4-ethynylphenyl)methanol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic
characterization of (4-ethynylphenyl)methanol. While specific, experimentally-derived peak
data is not currently available in widespread public databases, the provided protocols and
structural information serve as a valuable resource for researchers working with this
compound. It is recommended that researchers acquire and report detailed spectral data in
their publications to contribute to a more comprehensive public repository of information for this
important synthetic building block.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (4-
ethynylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084771#nmr-and-ir-spectral-data-for-4-
ethynylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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